molecular formula C11H10O4 B1195164 1,6-Dioxadispiro(4.1.5.1)trideca-8,11-diene-2,10-dione CAS No. 115077-66-2

1,6-Dioxadispiro(4.1.5.1)trideca-8,11-diene-2,10-dione

Cat. No.: B1195164
CAS No.: 115077-66-2
M. Wt: 206.19 g/mol
InChI Key: CAZSBBDSSNQJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BM-162115 is a small molecule drug initially developed by Boehringer Mannheim. It is known for its role as an inhibitor of phospholipases A2, a group of enzymes involved in the hydrolysis of phospholipids. The compound has been investigated for its potential therapeutic applications, particularly in the treatment of inflammation .

Preparation Methods

The synthetic routes and reaction conditions for BM-162115 are not extensively documented in publicly available sources. it is known that the compound has a molecular formula of C11H10O4 and a specific structure characterized by a dioxadispirotrideca-diene-dione core . Industrial production methods for BM-162115 would likely involve standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to achieve the desired purity and yield.

Chemical Reactions Analysis

BM-162115 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert BM-162115 into reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

BM-162115 has been primarily investigated for its potential in treating inflammatory conditions due to its inhibitory effect on phospholipases A2

    Chemistry: As a model compound for studying enzyme inhibition and reaction mechanisms.

    Biology: In research related to cell signaling pathways involving phospholipases A2.

    Medicine: Potential therapeutic applications in diseases characterized by excessive inflammation.

    Industry: Possible use in the development of anti-inflammatory drugs and related pharmaceutical products.

Comparison with Similar Compounds

BM-162115 can be compared with other phospholipase A2 inhibitors, such as:

    Varespladib: Another inhibitor of phospholipases A2, used in the treatment of inflammatory conditions.

    Methyl arachidonyl fluorophosphonate: A potent inhibitor of phospholipases A2 with applications in research and medicine.

    LY311727: A selective inhibitor of phospholipases A2, studied for its anti-inflammatory properties.

BM-162115 is unique due to its specific chemical structure and the particular pathways it targets. Its dioxadispirotrideca-diene-dione core distinguishes it from other inhibitors, potentially offering different pharmacokinetic and pharmacodynamic properties .

Properties

CAS No.

115077-66-2

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4,13-dioxadispiro[4.1.57.15]trideca-8,11-diene-3,10-dione

InChI

InChI=1S/C11H10O4/c12-8-1-4-10(5-2-8)7-11(15-10)6-3-9(13)14-11/h1-2,4-5H,3,6-7H2

InChI Key

CAZSBBDSSNQJGI-UHFFFAOYSA-N

SMILES

C1CC2(CC3(O2)C=CC(=O)C=C3)OC1=O

Canonical SMILES

C1CC2(CC3(O2)C=CC(=O)C=C3)OC1=O

Synonyms

1,6-dioxadispiro(4.1.5.1)trideca-8,11-diene-2,10-dione
BM 16.2115
BM 162115

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.